6,7-dimethoxy-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carbothioamide
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Overview
Description
WAY-311451 is a chemical compound with the molecular formula C₂₀H₂₄N₄O₂The compound is a member of the benzimidazole family, which is characterized by a fused benzene and imidazole ring structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-311451 typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:
Formation of the Benzimidazole Core: This step involves the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions to form the benzimidazole core.
Functionalization: The benzimidazole core is then functionalized with various substituents to achieve the desired chemical structure. This may involve reactions such as alkylation, acylation, or sulfonation.
Final Assembly: The final step involves coupling the functionalized benzimidazole with other molecular fragments to complete the synthesis of WAY-311451.
Industrial Production Methods
Industrial production of WAY-311451 follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
WAY-311451 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated benzimidazole derivatives with nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups .
Scientific Research Applications
WAY-311451 has a wide range of scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Biology: The compound is used in biological assays to study cellular processes and molecular interactions.
Industry: WAY-311451 is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of WAY-311451 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
WAY-311451 can be compared with other benzimidazole derivatives, such as:
WAY-151693: Another benzimidazole derivative with similar structural features but different functional groups.
WAY-100635: A selective serotonin receptor antagonist with a benzimidazole core.
WAY-267464: A compound with applications in neuropharmacology
The uniqueness of WAY-311451 lies in its specific functional groups and their arrangement, which confer distinct biological activities and chemical properties .
Properties
IUPAC Name |
6,7-dimethoxy-N-phenyl-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-21-16-10-13-8-9-20(12-14(13)11-17(16)22-2)18(23)19-15-6-4-3-5-7-15/h3-7,10-11H,8-9,12H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYQOPSEGQPMDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=S)NC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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